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Compound of Interest

Compound Name: Benzene-1,3,5-tricarboxylate

Cat. No.: B1238097 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid, is a fundamental building block

in the realm of crystal engineering and materials science. Its planar structure and threefold

symmetry, stemming from the aromatic ring and three carboxylic acid groups, make it an

exceptional candidate for constructing highly ordered supramolecular architectures, including

co-crystals and metal-organic frameworks (MOFs). This guide delves into the core of its

crystalline arrangements, providing a comprehensive analysis of its structure, detailed

experimental protocols for its study, and a visual representation of the analytical workflow.

Quantitative Crystallographic Data
The crystal structure of benzene-1,3,5-tricarboxylate can manifest in various forms, including

different polymorphs, hydrates, and as a component in multi-component crystals. The following

tables summarize key crystallographic data for some of these structures, offering a

comparative overview.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1238097?utm_src=pdf-interest
https://www.benchchem.com/product/b1238097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Trimesic Acid (Monoclinic Modification)[1][2]

Crystal System Monoclinic

Space Group C2/c

a (Å) 26.52

b (Å) 16.42

c (Å) 26.55

α (°) 90

β (°) 91.53

γ (°) 90

Molecules per Cell (Z) 48

Parameter
Benzene-1,3,5-tricarboxylic acid–4-pyridone

(1/3) (Orthorhombic Polymorph)[3]

Crystal System Orthorhombic

Space Group Pna2₁

a (Å) Data not explicitly provided in the abstract

b (Å) Data not explicitly provided in the abstract

c (Å) Data not explicitly provided in the abstract

α (°) 90

β (°) 90

γ (°) 90
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Parameter
Tris(2-methyl-1H-imidazol-3-ium) benzene-

1,3,5-tricarboxylate[4]

Crystal System Triclinic

Space Group P-1

a (Å) Data not explicitly provided in the abstract

b (Å) Data not explicitly provided in the abstract

c (Å) Data not explicitly provided in the abstract

α (°) Data not explicitly provided in the abstract

β (°) Data not explicitly provided in the abstract

γ (°) Data not explicitly provided in the abstract

Structural Insights
The fundamental structural motif of pure trimesic acid involves the formation of extensive

hydrogen-bonding networks. In one monoclinic modification, six molecules of trimesic acid form

large, open rings through pairs of O-H···O hydrogen bonds.[1] These two-dimensional networks

are not planar but are pleated and interpenetrate one another.[1] The average C(ring)-C(ring)

bond distance is 1.390 Å, and the average C(ring)-C(carboxyl) distance is 1.489 Å.[1]

In co-crystals, such as with 4-pyridone, the structure is also dominated by a three-dimensional

hydrogen-bonded framework.[3] The dihedral angles between the carboxylic acid groups and

the benzene ring are a key structural feature, with values of 2.95°, 6.23°, and 10.28° in one

polymorph.[3]

When forming salts, such as with 2-methyl-1H-imidazol-3-ium, the trimesic acid is fully

deprotonated, and the crystal packing is dictated by hydrogen bonds between the cations and

anions, as well as π–π stacking interactions.[4]

In metal-organic frameworks, the deprotonated carboxylate groups coordinate to metal ions.

For instance, in a dizinc(II) complex, one zinc center is tetra-coordinated by carboxylate oxygen

atoms and a nitrate oxygen atom, while the second zinc center is hexa-coordinated by oxygen
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atoms from the carboxylate groups and 1-methylpyrrolidin-2-one.[5] This coordination leads to

the formation of a three-dimensional framework.[5]

Experimental Protocols
The determination of the crystal structure of benzene-1,3,5-tricarboxylate and its derivatives

follows a well-established set of experimental procedures.

Synthesis and Crystallization
For Pure Trimesic Acid: Crystals can be obtained by slow evaporation from a suitable

solvent, such as water or ethanol. One classic synthesis route for trimesic acid involves the

oxidation of mesitylene (1,3,5-trimethylbenzene) with a strong oxidizing agent like potassium

permanganate.[6]

For Co-crystals: A common method involves dissolving stoichiometric amounts of trimesic

acid and the co-former in a suitable solvent, such as methanol. The solution is then allowed

to evaporate slowly over several days to yield crystals suitable for diffraction studies.[3] For

example, a 5:1 mixture of 4-hydroxypyridine with benzene-1,3,5-tricarboxylic acid in

methanol yields the title hydrogen-bonded framework compound.[3]

For Metal-Organic Frameworks: Hydrothermal or solvothermal synthesis is frequently

employed. This involves heating a mixture of a metal salt and trimesic acid in a solvent within

a sealed container. For example, a zinc-based MOF was synthesized by heating a solution

of zinc nitrate, trimesic acid, and 1-methylpyrrolidin-2-one.[5] Other methods include

microwave irradiation, electrochemical, mechanochemical, and sonochemical techniques.[7]

Single-Crystal X-ray Diffraction
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically

collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray

wavelength (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the

crystal is rotated.
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Data Processing: The collected diffraction data are processed to determine the unit cell

parameters and to integrate the intensities of the reflections. This step includes corrections

for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods. The initial structural model is then refined against the experimental data.

This iterative process involves adjusting atomic positions, displacement parameters, and

other model parameters to minimize the difference between the observed and calculated

structure factors. The quality of the final model is assessed by parameters such as the R-

factor.

Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is often used to confirm the phase purity of the bulk crystalline

material and to identify the crystalline form. The experimental sample is ground into a fine

powder and placed in a sample holder. The sample is then irradiated with X-rays over a range

of angles (2θ), and the diffraction pattern is recorded. This pattern serves as a fingerprint of the

crystalline phase.

Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for the analysis of a benzene-1,3,5-
tricarboxylate crystal structure.
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Workflow for Benzene-1,3,5-tricarboxylate Crystal Structure Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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